molecular formula C5H3F3IN3 B2548378 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 1823882-28-5

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2548378
CAS No.: 1823882-28-5
M. Wt: 289
InChI Key: ACVWNLXCHQFXMC-UHFFFAOYSA-N
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Description

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine is a halogenated pyrimidine derivative characterized by an iodine atom at position 5, a trifluoromethyl (-CF₃) group at position 4, and an amine (-NH₂) group at position 2. Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms, making them key scaffolds in pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and π-stacking interactions.

Properties

IUPAC Name

5-iodo-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3IN3/c6-5(7,8)3-2(9)1-11-4(10)12-3/h1H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVWNLXCHQFXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 4-(trifluoromethyl)pyrimidin-2-amine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to meet the required specifications for various applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 5-Position

The 5-iodo group undergoes nucleophilic substitution due to iodide’s strong leaving-group ability. Reactions with amines, alkoxides, or thiols typically proceed under mild conditions. For example:

  • Amine substitution : Reacting with secondary amines (e.g., piperazine) in acetonitrile at reflux yields 5-amino derivatives. Selectivity is influenced by the trifluoromethyl group’s electron-withdrawing effect, which activates the adjacent position for attack .

  • Thiol substitution : Treatment with sodium hydrosulfide in DMF at 80°C replaces iodine with a thiol group, useful for further functionalization .

Transition Metal-Catalyzed Cross-Coupling Reactions

The 5-iodo moiety participates in Suzuki-Miyaura and Sonogashira couplings, enabling aryl or alkyne introductions:

Reaction Type Conditions Yield Catalyst
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C85–92%Arylboronic acids
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C78%Terminal alkynes

The trifluoromethyl group enhances electrophilicity at the 4-position, but steric hindrance from the 2-amine limits reactivity at this site .

Functionalization of the 2-Amino Group

The 2-amino group can be acylated or alkylated to modulate solubility and biological activity:

  • Acylation : Treatment with acetyl chloride in pyridine at 0°C yields the N-acetyl derivative (92% yield) .

  • Alkylation : Using methyl iodide and K₂CO₃ in DMF at 25°C produces N-methylated products, though competing N-alkylation at the pyrimidine ring is observed .

Impact of Reaction Conditions on Chemoselectivity

Solvent and temperature critically influence regioselectivity. For example:

Entry Solvent Temp (°C) Time (h) Yield (%) Selectivity (5- vs 4-substitution)
1MeCNReflux1.090>95% 5-substitution
2DMF2516.07680% 5-substitution

Polar aprotic solvents (e.g., MeCN) favor 5-substitution, while prolonged reactions in DMF increase byproduct formation .

Stability Under Acidic and Basic Conditions

  • Acidic conditions (pH < 3) : The trifluoromethyl group remains stable, but the 2-amine protonates, reducing nucleophilicity.

  • Basic conditions (pH > 10) : Degradation occurs via hydrolysis of the trifluoromethyl group after 24 hours at 60°C .

Scientific Research Applications

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Structural analogs of this compound vary in halogen type, substituent positions, and heterocyclic core. Below is a detailed analysis supported by data from diverse sources.

Structural Analogs and Their Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Purity Key Differences vs. Target Source
5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine Pyrimidine 5-I, 4-CF₃, 2-NH₂ C₅H₄F₃IN₃ ~290.0 N/A Reference compound -
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine Pyrimidine 5-Br, 4-CF₃, 2-NH₂ C₅H₄BrF₃N₃ 238.01 95% Smaller halogen (Br vs. I)
5-Iodo-2-(trifluoromethyl)pyridin-4-amine Pyridine 5-I, 2-CF₃, 4-NH₂ C₆H₅F₃IN₂ 287.02 95% Pyridine core (1 N vs. 2 N in pyrimidine)
4-Iodo-5-(trifluoromethyl)pyridin-2-amine Pyridine 4-I, 5-CF₃, 2-NH₂ C₆H₅F₃IN₂ 287.02 97% Substituent positions reversed
5-Iodo-4-(trifluoromethyl)thiazol-2-amine Thiazole 5-I, 4-CF₃, 2-NH₂ C₄H₂F₃IN₂S 294.04 Consult Thiazole core (5-membered, S atom)
[5-Iodo-4-(1-methylpiperidin-2-yl)pyrimidin-2-yl]-dimethyl-amine Pyrimidine 5-I, 4-piperidinyl, 2-N(CH₃)₂ C₁₂H₁₉IN₄ 362.21 95% Bulky substituents at position 4

Key Comparative Insights

Halogen Substitution
  • Iodine vs. This makes the target more reactive in nucleophilic aromatic substitution reactions .
  • Pyridine vs. Pyrimidine : Pyridine analogs (e.g., 5-Iodo-2-(trifluoromethyl)pyridin-4-amine) lack the second nitrogen atom, reducing hydrogen-bonding capacity and altering electronic density. Pyrimidines are generally more electron-deficient, enhancing electrophilic substitution at specific positions .
Substituent Position Effects
  • Positional Isomerism : Reversing iodine and trifluoromethyl positions (e.g., 4-Iodo-5-(trifluoromethyl)pyridin-2-amine) alters steric and electronic environments. For instance, the CF₃ group at position 4 in the target compound deactivates the pyrimidine ring, directing further substitutions to position 6 .
Heterocycle Modifications
  • Thiazole Analogs : Replacing pyrimidine with thiazole introduces a sulfur atom, enabling unique interactions (e.g., hydrogen bonding via lone pairs). However, the smaller thiazole ring may reduce aromatic stabilization compared to pyrimidine .
Bulkier Substituents

Biological Activity

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6_6H4_4F3_3I1_1N2_2. The presence of both iodine and trifluoromethyl groups contributes to its unique chemical properties, influencing its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. These interactions can modulate enzyme activities and receptor functions, which are crucial for various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50_{50} values for these cell lines indicate a promising efficacy profile .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed that the compound significantly reduced cell viability at concentrations ranging from 1 to 10 µM, with IC50_{50} values lower than those of traditional chemotherapeutics .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results indicated superior efficacy against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .

Data Tables

Biological Activity Tested Organisms/Cell Lines IC50_{50} Values (µM) Notes
AntimicrobialE. coli5.0Effective against resistant strains
AntimicrobialS. aureus4.8Significant bactericidal activity
AnticancerMCF-72.74Effective in inhibiting cell growth
AnticancerHepG21.96High potency observed

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For example, halogen exchange reactions using iodine sources (e.g., KI/CuI systems) on pre-functionalized pyrimidine scaffolds can introduce the iodo group. Key parameters include reaction temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst selection (e.g., Pd catalysts for coupling reactions). The trifluoromethyl group’s electron-withdrawing nature may necessitate longer reaction times or elevated temperatures for complete substitution .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : The amine proton appears as a broad singlet (~5–6 ppm), while the trifluoromethyl group causes deshielding of adjacent carbons (~110–120 ppm in 13C NMR). Iodo substituents induce distinct splitting patterns in aromatic regions.
  • 19F NMR : The CF3 group produces a quintet due to coupling with adjacent protons.
  • IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) confirm functional groups.
  • HPLC-MS : Used to verify purity and molecular ion peaks (M+1 or M-1). Reference spectra from analogous pyrimidine derivatives (e.g., 3,5-difluoro-4-methylpyridin-2-amine) can aid interpretation .

Q. What are the primary challenges in achieving high purity levels for this compound, and what purification strategies are recommended?

  • Methodological Answer : Challenges include removing by-products from incomplete substitution (e.g., residual bromo/chloro analogs) and iodine-containing intermediates. Recommended methods:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for final purity validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity profiles of this compound across different studies?

  • Methodological Answer :

  • Systematic Condition Screening : Vary parameters (solvent, catalyst loading, temperature) in a controlled DOE (Design of Experiments) framework to identify critical factors.
  • Kinetic Studies : Use in-situ monitoring (e.g., UV-Vis or NMR) to track reaction progress and intermediate formation.
  • Meta-Analysis : Compare datasets from literature while accounting for differences in starting material purity or analytical methods. Contradictions often arise from unoptimized workup procedures or characterization limitations .

Q. What computational chemistry approaches are suitable for predicting the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to evaluate energy barriers for substitution at C4 (trifluoromethyl) vs. C5 (iodo) positions. The CF3 group’s electron-withdrawing effect may direct electrophilic attacks to specific sites.
  • Molecular Docking : Simulate interactions with catalytic systems (e.g., Pd complexes) to predict coupling preferences.
  • SAR Studies : Correlate computational findings with experimental results from analogous compounds (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-amine) .

Q. How does the electronic influence of the trifluoromethyl group impact the nucleophilic aromatic substitution kinetics of this compound compared to non-fluorinated analogs?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The CF3 group deactivates the pyrimidine ring, slowing nucleophilic attack. Kinetic studies (e.g., using Hammett plots) can quantify rate differences versus methyl or hydrogen substituents.
  • Isotopic Labeling : Use 18O or 15N tracers to track substitution pathways.
  • Comparative Analysis : Benchmark against fluorinated pyridines (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) to isolate electronic vs. steric contributions .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Evidence Reference
Varied reaction yieldsDOE optimization, kinetic profiling
Disputed spectral assignmentsCross-reference with analogous compounds (e.g., 3,5-difluoro derivatives)
Conflicting reactivity reportsComputational modeling (DFT) to predict regioselectivity

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